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Compound of Interest

Compound Name: Xanthiazone

Cat. No.: B150639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for

Xanthiazone and its analogs. Xanthiazone, with the chemical structure 7-(hydroxymethyl)-8,8-

dimethyl-4H-1,4-benzothiazine-3,5-dione, belongs to the benzothiazine class of heterocyclic

compounds. Derivatives of 1,4-benzothiazine are of significant interest in medicinal chemistry

due to their wide range of pharmacological activities, including anticancer, anti-inflammatory,

and antimicrobial properties.[1][2][3][4]

This document outlines a proposed synthetic pathway for Xanthiazone, detailed experimental

protocols for key reactions, and a summary of the biological activities of related compounds.

Proposed Synthetic Pathway for Xanthiazone
The synthesis of Xanthiazone can be envisioned through a multi-step process, culminating in

the cyclization of a highly substituted 2-aminothiophenol precursor with a suitable three-carbon

synthon. The key challenge lies in the preparation of the specific intermediate, 2-amino-3,3-

dimethyl-4-(hydroxymethyl)thiophenol. A plausible synthetic route is detailed below.
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Caption: Proposed synthetic pathway for Xanthiazone.

Experimental Protocols
Step 1: Synthesis of 2-Amino-6-tert-butyl-4-
(hydroxymethyl)phenol (Precursor A)
1.1 Friedel-Crafts Alkylation of 2-Aminophenol

This procedure is adapted from general methods for the selective alkylation of phenols.[5][6]

Materials: 2-Aminophenol, tert-butyl alcohol, sulfuric acid, diethyl ether.

Procedure:

To a stirred solution of 2-aminophenol (10.9 g, 0.1 mol) in 100 mL of diethyl ether, add

concentrated sulfuric acid (5.4 mL, 0.1 mol) dropwise at 0 °C.

Add tert-butyl alcohol (11.1 g, 0.15 mol) to the mixture.

Stir the reaction mixture at room temperature for 24 hours.

Quench the reaction with 100 mL of cold water.

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield 2-amino-6-tert-butylphenol.
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1.2 Hydroxymethylation of 2-Amino-6-tert-butylphenol

This reaction introduces the hydroxymethyl group onto the benzene ring.[7]

Materials: 2-Amino-6-tert-butylphenol, formaldehyde (37% aqueous solution), sodium

hydroxide, dichloromethane.

Procedure:

Dissolve 2-amino-6-tert-butylphenol (16.5 g, 0.1 mol) in 100 mL of dichloromethane.

Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water.

Add formaldehyde solution (8.1 mL, 0.1 mol) dropwise to the biphasic mixture at room

temperature.

Stir the reaction vigorously for 48 hours.

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

Evaporate the solvent to obtain the crude 2-amino-6-tert-butyl-4-(hydroxymethyl)phenol,

which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-3,3-dimethyl-4-
(hydroxymethyl)thiophenol (Precursor B)
2.1 Rearrangement of the tert-butyl group

While not a direct reaction, a conceptual rearrangement would be required to achieve the gem-

dimethyl substitution. In practice, a different starting material would likely be more efficient. For

the purpose of this protocol, we will assume this transformation can be achieved.

2.2 Thiolation

This procedure is based on the synthesis of thiophenols from diazonium salts.[8]

Materials: 2-Amino-3,3-dimethyl-4-(hydroxymethyl)phenol, sodium nitrite, hydrochloric acid,

sodium sulfide, ethyl acetate.
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Procedure:

Dissolve 2-amino-3,3-dimethyl-4-(hydroxymethyl)phenol (18.1 g, 0.1 mol) in a mixture of

100 mL of water and 25 mL of concentrated hydrochloric acid at 0 °C.

Add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, maintaining

the temperature below 5 °C.

In a separate flask, prepare a solution of sodium sulfide nonahydrate (48.0 g, 0.2 mol) in

100 mL of water.

Slowly add the diazonium salt solution to the sodium sulfide solution at 0 °C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Acidify the reaction mixture with dilute hydrochloric acid to pH 5-6.

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium

sulfate.

Purify the product by column chromatography to yield 2-amino-3,3-dimethyl-4-

(hydroxymethyl)thiophenol.

Step 3: Cyclization to Xanthiazone
This final step involves the formation of the 1,4-benzothiazine-3,5-dione ring.

Materials: 2-Amino-3,3-dimethyl-4-(hydroxymethyl)thiophenol, malonyl dichloride,

triethylamine, dichloromethane.

Procedure:

Dissolve 2-amino-3,3-dimethyl-4-(hydroxymethyl)thiophenol (19.7 g, 0.1 mol) and

triethylamine (27.9 mL, 0.2 mol) in 200 mL of anhydrous dichloromethane under a nitrogen

atmosphere.

Cool the solution to 0 °C and add a solution of malonyl dichloride (14.1 g, 0.1 mol) in 50

mL of dichloromethane dropwise.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography to obtain

Xanthiazone.

Quantitative Data Summary
Step Reaction

Starting
Material

Product Reagents Yield (%)

1.1
Friedel-Crafts

Alkylation

2-

Aminophenol

2-Amino-6-

tert-

butylphenol

tert-butyl

alcohol,

H₂SO₄

~60-70

1.2
Hydroxymeth

ylation

2-Amino-6-

tert-

butylphenol

2-Amino-6-

tert-butyl-4-

(hydroxymeth

yl)phenol

Formaldehyd

e, NaOH
~50-60

2.2 Thiolation

2-Amino-3,3-

dimethyl-4-

(hydroxymeth

yl)phenol

2-Amino-3,3-

dimethyl-4-

(hydroxymeth

yl)thiophenol

NaNO₂, HCl,

Na₂S
~40-50

3 Cyclization

2-Amino-3,3-

dimethyl-4-

(hydroxymeth

yl)thiophenol

Xanthiazone

Malonyl

dichloride,

Et₃N

~50-65

Note: Yields are estimated based on similar reactions reported in the literature and are for

illustrative purposes.
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Derivatives of 1,4-benzothiazine exhibit a wide spectrum of biological activities, including

anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The anticancer activity of

some benzothiazine derivatives has been linked to their ability to induce apoptosis in cancer

cells. One of the proposed mechanisms involves the modulation of key signaling pathways that

regulate cell survival and death.

Potential Signaling Pathway for Anticancer Activity
Many anticancer agents exert their effects by inducing apoptosis through the intrinsic

(mitochondrial) or extrinsic (death receptor) pathways. For benzothiazine derivatives, a

plausible mechanism could involve the induction of oxidative stress, leading to mitochondrial

dysfunction and the activation of caspases.
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Caption: Potential apoptosis induction pathway by Xanthiazone analogs.

This proposed pathway suggests that Xanthiazone analogs may increase the production of

reactive oxygen species (ROS), leading to mitochondrial damage. This, in turn, triggers the

release of cytochrome c, which activates the caspase cascade, ultimately leading to

programmed cell death (apoptosis) in cancer cells. Further research is required to elucidate the

precise molecular targets and signaling pathways of Xanthiazone and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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